molecular formula C9H8N2O3 B11925933 Methyl 3-Aminobenzisoxazole-4-carboxylate

Methyl 3-Aminobenzisoxazole-4-carboxylate

Cat. No.: B11925933
M. Wt: 192.17 g/mol
InChI Key: LRUWRTBIEWKHPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-Aminobenzisoxazole-4-carboxylate is a chemical compound with the molecular formula C9H8N2O3 It belongs to the class of benzisoxazoles, which are heterocyclic compounds containing a benzene ring fused to an isoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-Aminobenzisoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-nitrobenzoic acid with hydroxylamine hydrochloride to form the isoxazole ring, followed by reduction and methylation steps . The reaction conditions often include the use of solvents like methanol and catalysts such as palladium on carbon for hydrogenation reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch processes. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent product quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized to reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-Aminobenzisoxazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products: The major products formed from these reactions include substituted benzisoxazoles with varying functional groups, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

Methyl 3-Aminobenzisoxazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-Aminobenzisoxazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound can also modulate receptor activity by interacting with receptor proteins, influencing cellular signaling pathways .

Comparison with Similar Compounds

  • Methyl 3-Aminobenzo[d]isoxazole-4-carboxylate
  • Methyl 3-Aminobenzo[d]isoxazole-5-carboxylate
  • Methyl 3-Aminobenzo[d]isoxazole-6-carboxylate

Comparison: Methyl 3-Aminobenzisoxazole-4-carboxylate is unique due to its specific substitution pattern on the benzisoxazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activity profiles .

Properties

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

methyl 3-amino-1,2-benzoxazole-4-carboxylate

InChI

InChI=1S/C9H8N2O3/c1-13-9(12)5-3-2-4-6-7(5)8(10)11-14-6/h2-4H,1H3,(H2,10,11)

InChI Key

LRUWRTBIEWKHPC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C(=CC=C1)ON=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.